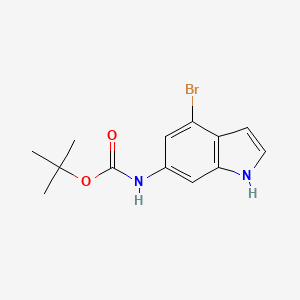

tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate

CAS No.:

Cat. No.: VC16558719

Molecular Formula: C13H15BrN2O2

Molecular Weight: 311.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15BrN2O2 |

|---|---|

| Molecular Weight | 311.17 g/mol |

| IUPAC Name | tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate |

| Standard InChI | InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,17) |

| Standard InChI Key | KAUPUFJYWCJOTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-(4-bromo-1H-indol-6-yl)carbamate belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The bromine atom at the 4-position and the Boc-protected amine at the 6-position introduce electronic and steric effects that influence reactivity. The Boc group (tert-butoxycarbonyl) serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | |

| Molecular Weight | 311.17 g/mol | |

| CAS Number | 1799530-98-5 | |

| Purity | ≥97% | |

| Storage Conditions | 2–8°C, inert atmosphere |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are essential for verifying the compound’s structure. The proton NMR spectrum typically exhibits signals for the indole aromatic protons, the Boc group’s tert-butyl protons (δ ~1.3 ppm), and the carbamate NH (δ ~10 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 311.17 (M+H⁺).

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate often begins with functionalized indole precursors. A representative route involves:

-

Bromination: Introducing bromine at the 4-position of 6-nitroindole using N-bromosuccinimide (NBS) under radical conditions .

-

Reduction and Protection: Reducing the nitro group to an amine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like pyridine .

-

Purification: Isolation via flash chromatography yields the final product with >97% purity .

Table 2: Representative Synthetic Procedure

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Bromination of 6-nitroindole | NBS, AIBN, CCl₄, reflux | 75% | |

| 2 | Nitro reduction | H₂, Pd/C, EtOH | 90% | |

| 3 | Boc protection | Boc₂O, DMAP, DCM | 85% |

Challenges and Solutions

-

Regioselectivity: Bromination at the 4-position requires careful control of reaction conditions to avoid polybromination. Radical initiators like azobisisobutyronitrile (AIBN) enhance selectivity .

-

Amine Protection: The Boc group’s stability under basic conditions allows orthogonal protection strategies, facilitating subsequent functionalization .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

Indole derivatives are pivotal in designing kinase inhibitors, serotonin receptor modulators, and anticancer agents. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc-protected amine allows iterative synthesis of polyfunctionalized indoles .

Case Study: Diaminoindole Synthesis

In a 2021 study, tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate served as a precursor to 3,4-diaminoindoles, key intermediates for kinase inhibitors. Deprotection with trifluoroacetic acid (TFA) followed by palladium-catalyzed amination yielded target compounds with nanomolar activity against cancer cell lines .

| Supplier | Purity | Quantity Options | Lead Time | Price Range |

|---|---|---|---|---|

| Aladdin Scientific | ≥97% | 1g, 5g, 10g | 5 days | $250–$500/g |

| VulcanChem | ≥97% | 1g, 10g | 7 days | $200–$450/g |

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging bromine for C–H functionalization under mild conditions.

-

Bioconjugation: Developing indole-protein conjugates for targeted drug delivery.

Environmental and Green Chemistry

Exploring solvent-free reactions or biocatalytic methods to reduce waste and improve atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume